molecular formula C18H22N4O3 B2816907 N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034616-67-4

N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Numéro de catalogue B2816907
Numéro CAS: 2034616-67-4
Poids moléculaire: 342.399
Clé InChI: FBTVICOMAYZOJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is synthesized through a specific method that involves the use of several reagents and catalysts.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel Compound Synthesis : Research has led to the synthesis of various novel compounds derived from "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" and similar structures. These compounds have been explored for their anti-inflammatory, analgesic, anti-angiogenic, and DNA cleavage activities. For instance, a study synthesized novel derivatives showing significant anti-inflammatory and analgesic activities by inhibiting cyclooxygenase enzymes and demonstrating potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020). Another research focused on derivatives synthesized for anti-angiogenic activity and DNA cleavage capabilities, suggesting their potential as anticancer agents by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antimicrobial and Antineoplastic Activities : Derivatives of this compound have been evaluated for their antimicrobial activities, indicating a potential application in combating bacterial infections. Some synthesized derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing the compound's utility in developing new antimicrobial agents (Mane et al., 2017). Additionally, modifications to the pyrimidine moiety have been explored to enhance the analgesic properties of certain derivatives, leading to the discovery of potential new analgesics with increased biological activity (Ukrainets et al., 2015).

Drug Development and Pharmacokinetics

Drug Development : The structural modification of "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" derivatives has been a key area of research, aiming to improve pharmacological profiles for potential therapeutic applications. Studies have detailed the synthesis of compounds with improved pharmacokinetic profiles and selective inhibition of specific enzymes or receptors, contributing to the development of new drugs (Tokuhara et al., 2018).

Pharmacokinetics and Metabolism : Understanding the metabolism of derivatives in human subjects is crucial for drug development. Research on compounds like flumatinib, related to "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide," has identified the main metabolic pathways in humans, including N-demethylation and amide hydrolysis, aiding in the design of compounds with favorable metabolic profiles (Gong et al., 2010).

Propriétés

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTVICOMAYZOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.